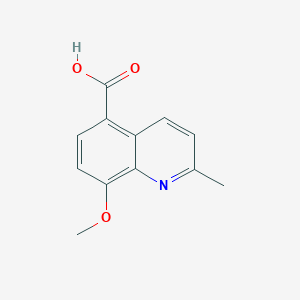
8-Methoxy-2-methylquinoline-5-carboxylic acid
Vue d'ensemble
Description
8-Methoxy-2-methylquinoline-5-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 8-MQCA and is a derivative of quinoline. It has a molecular formula of C12H11NO3 and a molecular weight of 217.22 g/mol.
Mécanisme D'action
The mechanism of action of 8-MQCA is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer growth. It has been shown to inhibit the activity of COX-2, an enzyme involved in inflammation, and to induce apoptosis, or programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
Studies have shown that 8-MQCA has a variety of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 8-MQCA in lab experiments is that it has been shown to have relatively low toxicity in animal models. This makes it a potentially safer alternative to other compounds that may have toxic side effects. However, one limitation of using 8-MQCA is that it can be difficult to synthesize and may not be readily available in large quantities.
Orientations Futures
There are several potential future directions for research on 8-MQCA. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as a treatment for cancer, either alone or in combination with other drugs. Additionally, further studies are needed to fully understand the mechanism of action of 8-MQCA and to identify any potential side effects or limitations of its use.
Applications De Recherche Scientifique
8-MQCA has been the subject of numerous scientific studies due to its potential applications in various fields. In the medical field, it has been shown to have anti-inflammatory and anti-cancer properties. It has also been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
199872-12-3 |
|---|---|
Nom du produit |
8-Methoxy-2-methylquinoline-5-carboxylic acid |
Formule moléculaire |
C12H11NO3 |
Poids moléculaire |
217.22 g/mol |
Nom IUPAC |
8-methoxy-2-methylquinoline-5-carboxylic acid |
InChI |
InChI=1S/C12H11NO3/c1-7-3-4-8-9(12(14)15)5-6-10(16-2)11(8)13-7/h3-6H,1-2H3,(H,14,15) |
Clé InChI |
PZHNHWCXHIOKLE-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=CC(=C2C=C1)C(=O)O)OC |
SMILES canonique |
CC1=NC2=C(C=CC(=C2C=C1)C(=O)O)OC |
Synonymes |
5-Quinolinecarboxylicacid,8-methoxy-2-methyl-(9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


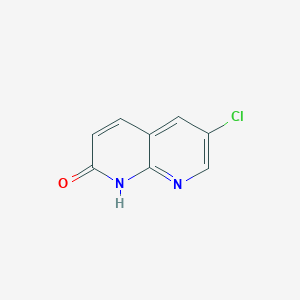
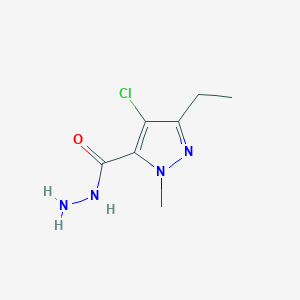
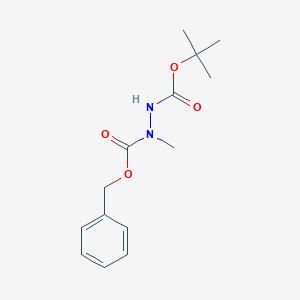
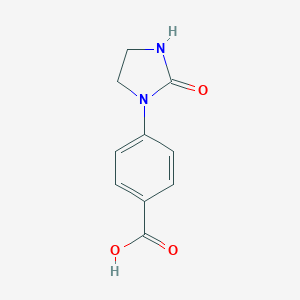
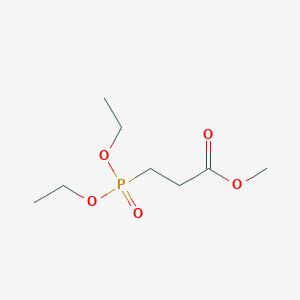
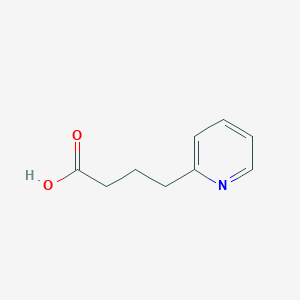
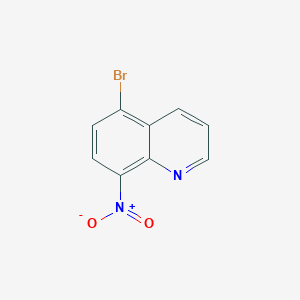
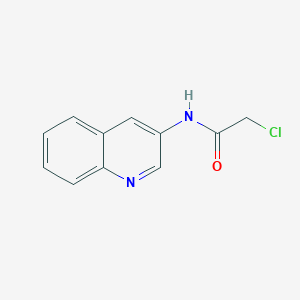
![3-[[(2S)-Azetidin-2-yl]methoxy]-2-methylpyridine](/img/structure/B175902.png)
![Thiazolo[4,5-b]pyridin-2-amine](/img/structure/B175906.png)
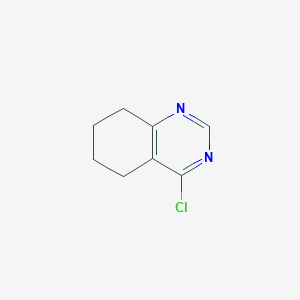
![Spiro[4.5]dec-6-en-8-one](/img/structure/B175913.png)
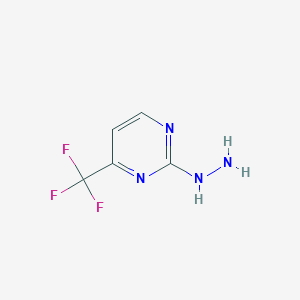
![12,13-Dihydro-3,9-dibromo-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B175916.png)